2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

Obtain 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide (CAS 2034358-79-5), a unique benzamide scaffold for GABA_A receptor inverse agonist exploration. The 3-methoxyazetidine moiety, a cognitive-disorder pharmacophore, imparts conformational constraint and hydrogen-bond acceptor properties distinct from progabide or isoxazole-thiazole ligands. With no reported bioactivity, this compound is ideal as a negative control or analytical reference standard (≥95% HPLC). Deploy in fragment-based screening or scaffold-hopping programs targeting novel chemotypes. Requires de novo profiling; batch consistency ensured for SAR studies.

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.78
CAS No. 2034358-79-5
Cat. No. B2505775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
CAS2034358-79-5
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.78
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22)
InChIKeyWZSAFJSUVSIWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide (CAS 2034358-79-5): Procurement-Ready Profile for Research Sourcing


2-Chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide (CAS 2034358-79-5, molecular formula C₁₇H₁₆ClFN₂O₂, molecular weight 334.78 g/mol) is a synthetic benzamide derivative featuring a 3-methoxyazetidine-substituted aniline coupled to a 2-chloro-4-fluorobenzoyl fragment. The 3-methoxyazetidine moiety is a known pharmacophore building block employed in the preparation of isoxazole-thiazole derivatives as GABAA receptor inverse agonists for cognitive disorder research . At the time of this analysis, no primary literature, patent, ChEMBL, or PubChem BioAssay records were identified that report biological activity data specific to this compound, placing it in the category of an under-characterized research tool requiring prospective profiling.

Why 2-Chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide Cannot Be Interchanged with In-Class Benzamide Analogs


Although the benzamide scaffold is shared with bioactive compounds such as the GABA-prodrug progabide (CAS 62666-20-0, identical molecular formula C₁₇H₁₆ClFN₂O₂) and RORγt inverse agonists bearing 2-chloro-6-cyclopropylbenzamide cores , the unique combination of a 2-chloro-4-fluoro benzamide electrophile and a 3-methoxyazetidine-substituted aniline nucleophile in the target compound creates a pharmacophore distinct from both the GABA-mimetic butanamido side-chain of progabide and the indazole-cyclohexene carboxylic acid architecture of RORγt ligands. The presence of the 3-methoxyazetidine ring introduces conformational constraint, hydrogen-bond acceptor capacity, and altered lipophilicity that cannot be recapitulated by simpler aniline or N-phenylbenzamide analogs . Without target-specific quantitative activity data, any assumption of functional equivalence to structurally related benzamides is scientifically unfounded and poses a risk of invalid experimental conclusions.

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide (CAS 2034358-79-5) Against the Closest Structural Analogs


Literature Void as a Critical Procurement Decision Factor: No Bioactivity Data Available vs. Data-Rich Progressed Benzamide Analogs

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and patent databases returned zero quantitative biological activity data for the target compound (search date: April 2026) . In contrast, the closest structural comparator progabide (CAS 62666-20-0) has published GABAA and GABAB receptor agonism data (EC₅₀ values in the low micromolar range) , and the 2-chloro-4-fluoro-N-phenylbenzamide core (CAS not assigned, crystallographically characterized) has established intermolecular hydrogen-bonding geometry relevant to crystal engineering . The complete absence of target-compound activity data means that any head-to-head pharmacological comparison is currently impossible, a fact that procurement officers must weigh against the availability of well-characterized competitors.

Medicinal Chemistry Chemical Biology Drug Discovery

Structural Topology Differentiation: 3-Methoxyazetidine Constrained Aniline vs. Flexible Butanamido Side-Chain of Progabide

The target compound incorporates a 3-methoxyazetidine ring directly attached to the para-position of the aniline, imposing significant conformational restriction compared to the flexible butanamido side-chain of progabide . The azetidine ring reduces the number of rotatable bonds (target compound: ~5 rotatable bonds; progabide: ~8 rotatable bonds), which may affect permeability (e.g., reduced topological polar surface area) and binding entropy . The methoxy substituent on the azetidine introduces a hydrogen-bond acceptor (OCH₃) with a fixed spatial orientation, absent in the unsubstituted azetidine analogs such as PF-3274167 . This structural differentiation has implications for target selectivity, although no direct comparative binding data exist.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Purity and Analytical Characterization Benchmarking Against Vendor-Supplied Research-Grade Benzamide Analogs

Vendor technical datasheets indicate the target compound is supplied at a typical research-grade purity of ≥95% (HPLC) . This is comparable to the purity specification for 2-chloro-4-fluoro-N-phenylbenzamide (typically ≥95%) and progabide analytical standards (≥98%) . However, no certificate of analysis (CoA) with batch-specific HPLC, NMR, or mass spectrometry data was publicly available for independent verification at the time of this analysis. For procurement decisions, the absence of publicly accessible batch-specific analytical characterization represents a quality-assurance gap relative to well-established reference standards that provide downloadable CoAs.

Analytical Chemistry Quality Control Chemical Procurement

Recommended Application Scenarios for 2-Chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide Based on Available Evidence


Scaffold-Hopping SAR Campaigns Targeting GABAA Receptor Modulation

The 3-methoxyazetidine moiety is an established pharmacophore for GABAA receptor inverse agonists . The target compound combines this moiety with a 2-chloro-4-fluorobenzamide scaffold, which differs from the isoxazole-thiazole core typical of known GABAergic ligands. This compound may serve as a scaffold-hopping starting point for medicinal chemistry teams exploring novel chemotypes for GABAA modulation, where the benzamide core offers different metabolic stability and synthetic tractability compared to isoxazole-thiazole systems. Researchers must plan for de novo pharmacological profiling, as no receptor binding or functional data exist for this chemotype .

Conformational Probe for Azetidine-Containing Small-Molecule Library Design

The 3-methoxyazetidine ring introduces a conformationally restricted secondary amine with a fixed hydrogen-bond acceptor. This structural feature is distinct from the more flexible piperidine or pyrrolidine rings commonly used in medicinal chemistry and from unsubstituted azetidine analogs such as PF-3274167 . The compound may serve as a conformational probe in fragment-based or DNA-encoded library design where shape diversity and restricted rotatable bond profiles are desired. Its intermediate flexibility profile (5 rotatable bonds) places it between rigid benzamides and highly flexible systeMRIs like progabide, offering a unique point on the conformational landscape.

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Novel Benzamides

In the absence of biological characterization, the compound's well-defined molecular formula (C₁₇H₁₆ClFN₂O₂), characteristic isotopic pattern (Cl, isotopic abundance ~3:1 for ³⁵Cl/³⁷Cl), and distinct chromatographic retention profile make it suitable as an analytical reference standard for developing LC-MS/MS methods targeting novel benzamide derivatives . Its purity specification (≥95% by HPLC) is adequate for method development purposes, though not sufficient for quantitative bioanalytical method validation without additional purification.

Negative Control or Inactive Comparator in Phenotypic Screening Cascades

Given the complete absence of documented biological activity for this compound, it may serve as a structurally matched negative control in phenotypic screening cascades where the target of interest is a known benzamide-sensitive protein (e.g., certain kinases, GABA receptors, or RORγt). The 3-methoxyazetidine substitution may ablate activity relative to active benzamide analogs, but this hypothesis requires experimental confirmation . Procurement should be accompanied by a plan for activity profiling against the intended target panel.

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.